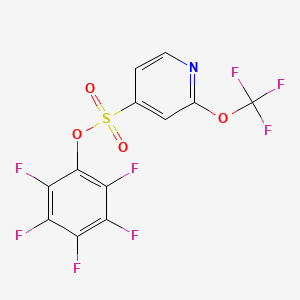![molecular formula C3H11NNaO9P3 B8232799 sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B8232799.png)
sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate is a complex organophosphorus compound. It is known for its strong chelating properties and is widely used in various industrial and scientific applications. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in water treatment, agriculture, and other fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of diethylenetriamine with formaldehyde: This step involves the formation of an intermediate compound.
Reaction with phosphorous acid: The intermediate is then reacted with phosphorous acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring to ensure the purity and quality of the final product. The compound is then purified and dried before being packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reactions: These reactions often involve halogenating agents or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonic acids, while reduction may yield phosphine derivatives.
Applications De Recherche Scientifique
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is used in studies involving metal ion transport and sequestration.
Industry: The compound is used in water treatment, agriculture, and as a corrosion inhibitor in various industrial processes
Mécanisme D'action
The mechanism of action of sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate involves its ability to form stable complexes with metal ions. This chelation process involves the coordination of the phosphonate groups with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion transport and sequestration .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethylenetriaminepenta(methylenephosphonic acid) sodium salt
- Ethylenediaminetetra(methylenephosphonic acid) sodium salt
- Nitrilotri(methylenephosphonic acid) sodium salt
Uniqueness
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate is unique due to its specific structure, which allows for the formation of highly stable complexes with metal ions. This makes it particularly effective in applications requiring strong chelation properties, such as water treatment and corrosion inhibition .
Propriétés
IUPAC Name |
sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12NO9P3.Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUMDGGJOOTRBS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NNaO9P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B8232825.png)

